molecular formula C11H15BrO2 B1275498 1-(4-Bromobutoxy)-2-methoxybenzene CAS No. 3257-51-0

1-(4-Bromobutoxy)-2-methoxybenzene

Cat. No.: B1275498
CAS No.: 3257-51-0
M. Wt: 259.14 g/mol
InChI Key: IBOIPLXRAWCRMO-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-2-methoxybenzene is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental Presence and Origins

  • Halogenated methoxybenzenes like 1-(4-Bromobutoxy)-2-methoxybenzene are ubiquitous in the environment and not produced in significant technical quantities. A study by Führer and Ballschmiter (1998) in the Atlantic Ocean showed a mixture of halogenated anisoles, including various bromo- and chloroanisoles, indicating a mix of biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).

2. Chemical Synthesis and Properties

  • Toyota et al. (2003) used a related bromobenzene compound in the synthesis of sterically protected diphosphene and fluorenylidenephosphine, highlighting the compound's role in creating molecules with low-coordinate phosphorus atoms (Toyota et al., 2003).

3. Application in Liquid Crystals

  • Bertini et al. (2003) investigated the use of a compound similar to this compound in the synthesis of chiral liquid crystals. The research focused on the influence of phenyl substituents on mesogenic properties, demonstrating the compound's potential in advanced material applications (Bertini et al., 2003).

4. In Organic Synthesis and Catalysis

  • Esteves et al. (2007) discussed the use of a related methoxybenzene compound in the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives, showcasing its use in organic synthesis and catalysis (Esteves et al., 2007).

5. Fragrance Synthesis

  • In the field of fragrance synthesis, Scrivanti et al. (2008) utilized a compound similar to this compound for the catalyzed coupling of β-methallyl alcohol with bromobenzenes, producing floral fragrances (Scrivanti et al., 2008).

6. Synthesis of Bioisosteric Analogues

  • Shishov et al. (2014) synthesized a compound from 1-benzyloxy-4-bromo-2-methoxybenzene as a precursor for bioisosteric colchicine analogues, indicating its potential in medicinal chemistry (Shishov et al., 2014).

7. Use in Polymer Solar Cells

  • Jin et al. (2016) explored the synthesis of 2-methoxy-(5,8)-dihydronaphthyl-PCBM from a methoxybenzene derivative for use as an electron acceptor in polymer solar cells, demonstrating the compound's application in renewable energy technology (Jin et al., 2016).

Safety and Hazards

“1-(4-Bromobutoxy)-2-methoxybenzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified for acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

1-(4-bromobutoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-13-10-6-2-3-7-11(10)14-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOIPLXRAWCRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402203
Record name 1-(4-bromobutoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3257-51-0
Record name 1-(4-Bromobutoxy)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3257-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-bromobutoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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